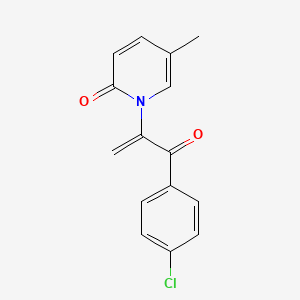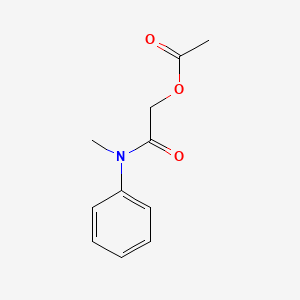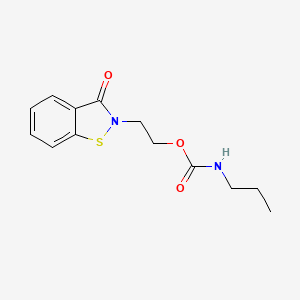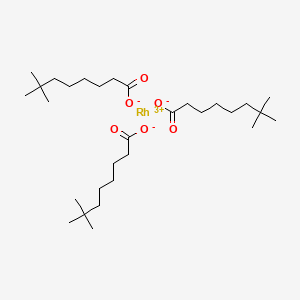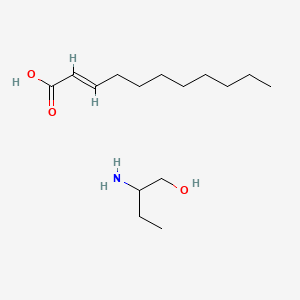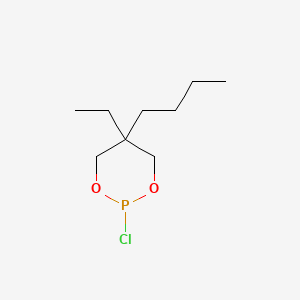
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- is an organic compound belonging to the class of dioxaphosphorinanes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a chlorine atom. It is a white crystalline solid with notable thermal stability and solubility in organic solvents .
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is carried out in dry toluene to ensure the absence of moisture, which could interfere with the reaction . Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and fungicides for crop protection
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- involves its interaction with molecular targets through its phosphorus and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- can be compared with similar compounds such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane: Another similar compound with different alkyl groups, affecting its chemical properties and uses
Properties
CAS No. |
19952-58-0 |
|---|---|
Molecular Formula |
C9H18ClO2P |
Molecular Weight |
224.66 g/mol |
IUPAC Name |
5-butyl-2-chloro-5-ethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H18ClO2P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h3-8H2,1-2H3 |
InChI Key |
QKTZNSMZBXMJGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COP(OC1)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


